molecular formula C6H14ClNOS B1446940 7-Methyl-1,4-thiazepan-1-one hydrochloride CAS No. 1798747-26-8

7-Methyl-1,4-thiazepan-1-one hydrochloride

Cat. No.: B1446940
CAS No.: 1798747-26-8
M. Wt: 183.7 g/mol
InChI Key: WVPSKJZEHWHUJX-UHFFFAOYSA-N
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Description

7-Methyl-1,4-thiazepan-1-one hydrochloride is an organic compound with the molecular formula C₆H₁₄ClNOS and a molecular weight of 183.70 g/mol . This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4-thiazepan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with methyl acrylate, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-thiazepan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen functionalities into the molecule.

    Reduction: This reaction can remove oxygen functionalities or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with different functional groups .

Scientific Research Applications

7-Methyl-1,4-thiazepan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfur and nitrogen heterocycles.

    Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-thiazepan-1-one hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazepane ring can coordinate with metal ions, influencing various biochemical pathways . This coordination can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazepane: Lacks the methyl group at the 7-position.

    1,4-Benzothiazepine: Contains a benzene ring fused to the thiazepane ring.

    1,4-Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.

Uniqueness

7-Methyl-1,4-thiazepan-1-one hydrochloride is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazepane derivatives and can lead to different applications and properties .

Properties

IUPAC Name

7-methyl-1,4-thiazepane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKJZEHWHUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCS1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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